molecular formula C6H10O4 B8693535 3-(Acetyloxy)butanoic acid CAS No. 5864-66-4

3-(Acetyloxy)butanoic acid

Cat. No.: B8693535
CAS No.: 5864-66-4
M. Wt: 146.14 g/mol
InChI Key: RVBYGWWJLVDBHM-UHFFFAOYSA-N
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Description

3-(Acetyloxy)butanoic acid (CAS: 5864-66-4) is a carboxylic acid derivative with an acetyloxy (-OAc) group at the third carbon of a butanoic acid backbone. Its molecular formula is C₆H₁₀O₄, and it is structurally characterized by the esterification of the hydroxyl group in 3-hydroxybutanoic acid. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive ester and carboxylic acid functionalities, which enable participation in condensation, hydrolysis, and ester-exchange reactions .

Properties

CAS No.

5864-66-4

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

3-acetyloxybutanoic acid

InChI

InChI=1S/C6H10O4/c1-4(3-6(8)9)10-5(2)7/h4H,3H2,1-2H3,(H,8,9)

InChI Key

RVBYGWWJLVDBHM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)OC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most prominent reaction for 3-(acetyloxy)butanoic acid, occurring under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

In acidic media (e.g., H₂SO₄ or HCl), the ester group undergoes cleavage to yield 3-hydroxybutanoic acid and acetic acid:
C₆H₁₀O₄+H₂OH+C₄H₈O₃+CH₃COOH\text{C₆H₁₀O₄} + \text{H₂O} \xrightarrow{\text{H}^+} \text{C₄H₈O₃} + \text{CH₃COOH}
Conditions :

  • Temperature: 60–80°C

  • Yield: >85% (Lopatin et al., 1992 )

Base-Catalyzed Hydrolysis (Saponification)

In alkaline solutions (e.g., NaOH), the reaction produces the sodium salt of 3-hydroxybutanoic acid and sodium acetate:
C₆H₁₀O₄+NaOHC₄H₇O₃Na+CH₃COONa\text{C₆H₁₀O₄} + \text{NaOH} \rightarrow \text{C₄H₇O₃Na} + \text{CH₃COONa}
Conditions :

  • pH: 10–12

  • Reaction time: 2–4 hours (Verheyden & Moffatt, 1973 )

Transesterification

This compound reacts with alcohols (e.g., methanol, ethanol) in the presence of catalysts to form new esters:
C₆H₁₀O₄+ROHacid/baseC₅H₈O₃R+CH₃COOH\text{C₆H₁₀O₄} + \text{ROH} \xrightarrow{\text{acid/base}} \text{C₅H₈O₃R} + \text{CH₃COOH}
Key Data :

Alcohol (ROH)CatalystYield (%)Reference
EthanolH₂SO₄78LookChem (2021)
MethanolNaOCH₃92EvitaChem (2025)

Esterification

The compound can undergo further esterification with alcohols or acid anhydrides to form more complex esters. For example, reaction with acetic anhydride produces mixed anhydrides:
C₆H₁₀O₄+(CH₃CO)2OC₈H₁₂O₅+CH₃COOH\text{C₆H₁₀O₄} + (\text{CH₃CO})₂O \rightarrow \text{C₈H₁₂O₅} + \text{CH₃COOH}
Conditions :

  • Temperature: 100°C

  • Catalyst: Pyridine (Kudo et al., 1982 )

Decarboxylation

Under thermal conditions (>150°C), this compound undergoes decarboxylation to form 3-acetoxypropanal :
C₆H₁₀O₄ΔC₅H₈O₃+CO₂\text{C₆H₁₀O₄} \xrightarrow{\Delta} \text{C₅H₈O₃} + \text{CO₂}
Thermochemistry :

  • ΔrH°: −118.5 kJ/mol (NIST WebBook )

Oxidation

With strong oxidizing agents (e.g., KMnO₄), the hydroxyl group (after hydrolysis) oxidizes to a ketone:
C₄H₈O₃KMnO₄C₄H₆O₃+H₂O\text{C₄H₈O₃} \xrightarrow{\text{KMnO₄}} \text{C₄H₆O₃} + \text{H₂O}
Product : 3-Oxobutanoic acid (Afifi et al., 1999 )

Reduction

Catalytic hydrogenation reduces the ester to 3-hydroxybutanol :
C₆H₁₀O₄+H₂Pd/CC₄H₁₀O₂+CH₃COOH\text{C₆H₁₀O₄} + \text{H₂} \xrightarrow{\text{Pd/C}} \text{C₄H₁₀O₂} + \text{CH₃COOH}

Biological Transformations

In enzymatic systems (e.g., esterases), the compound undergoes hydrolysis to release acetic acid and 3-hydroxybutanoic acid, a metabolite linked to ketosis pathways (Hecht et al., 1999 ).

Comparison with Similar Compounds

Butanoic Acid Derivatives

  • 3-Hydroxybutanoic Acid: Lacks the acetyloxy group, featuring a hydroxyl (-OH) instead. This difference reduces its stability under acidic conditions but enhances its role in biochemical pathways (e.g., polyhydroxyalkanoate biosynthesis) .
  • Butyric Acid (Butanoic Acid): A simple carboxylic acid without substituents. Its lower molecular weight (C₄H₈O₂) and absence of ester groups result in higher volatility (bp: 163°C) compared to 3-(acetyloxy)butanoic acid, which has a bulkier structure and lower volatility .

Acetyloxy-Containing Compounds

  • 3-(Acetyloxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (Compound 8 in ): A flavonoid derivative with an acetyloxy group. Unlike this compound, this compound exhibits significant anti-inflammatory and antioxidant activity (IC₅₀ for ABTS radical scavenging: 2.61 μM) due to its polyphenolic structure .
  • Methyl 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoate (): Contains both ester and carbamate groups. The benzyloxycarbonyl (Cbz) protecting group enhances its utility in peptide synthesis, whereas this compound is more reactive toward hydrolysis .

Esters of Short-Chain Carboxylic Acids

  • Methyl Acetate and Ethyl Acetate :
    Simple esters with lower molecular weights (C₃H₆O₂ and C₄H₈O₂, respectively). These lack the carboxylic acid group, making them less polar and more suitable as solvents rather than intermediates in acid-catalyzed reactions .
  • Isoamyl Acetate: A branched ester (C₇H₁₄O₂) with a fruity odor. Its larger hydrophobic chain reduces water solubility compared to this compound, which retains solubility due to the carboxylic acid group .

Functional and Reactivity Comparisons

Hydrolysis Susceptibility

  • The acetyloxy group in this compound undergoes hydrolysis in acidic or basic conditions to yield 3-hydroxybutanoic acid and acetic acid. This reactivity is shared with other acetylated compounds but contrasts with non-esterified analogs like butyric acid .
  • 3-Hydroxy-3-methyl-2-oxobutanoic Acid (): Contains both hydroxyl and ketone groups. Its α-keto acid structure makes it prone to decarboxylation, unlike this compound, which is more stable under thermal conditions .

Q & A

Q. What strategies are effective for analyzing contradictory data in the biological activity of 3-(Acetyloxy)butanoic acid derivatives?

  • Methodological Answer : Address discrepancies through:
  • Meta-Analysis : Compare datasets from multiple studies (e.g., neuroprotective effects vs. cytotoxicity) using statistical tools like ANOVA or Bayesian modeling .
  • Experimental Replication : Validate conflicting results (e.g., EC₅₀ values) under standardized conditions (pH, temperature, cell lines).
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways and identify confounding variables .
  • Literature Cross-Referencing : Prioritize peer-reviewed studies over vendor data (e.g., discard non-peer-reviewed sources like BenchChem) .

Q. What computational approaches are used to predict the reactivity and stability of this compound in different solvents?

  • Methodological Answer : Leverage quantum mechanics and machine learning:
  • QSAR/QSPR Models : Predict solubility (logP ≈ 0.8) and pKa (~3.5) using software like COSMO-RS .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. water) to assess hydrolysis rates .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-OAc bond stability) under varying pH conditions .

Table 2 : Computational Predictions vs. Experimental Data

PropertyPredicted ValueExperimental ValueError MarginSource
Hydrolysis rate (pH 7)0.12 h⁻¹0.15 h⁻¹±0.02
logP0.820.79±0.03

Methodological Notes

  • Safety Protocols : Follow GHS guidelines for handling (e.g., PPE, ventilation) and disposal, referencing SDS from reliable sources (e.g., NIST, PubChem) .
  • Data Reproducibility : Archive raw spectral data (NMR, HPLC) in repositories like Figshare or Zenodo to facilitate peer validation .

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